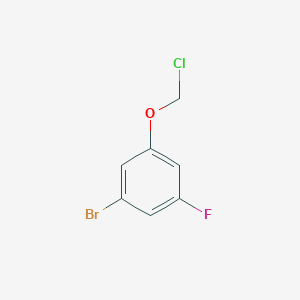
1-Bromo-3-(chloromethoxy)-5-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(chloromethoxy)-5-fluorobenzene is an organohalogen compound that features a benzene ring substituted with bromine, chloromethoxy, and fluorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(chloromethoxy)-5-fluorobenzene can be synthesized through a multi-step process involving the introduction of bromine, chloromethoxy, and fluorine substituents onto a benzene ring. One common method involves the following steps:
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-(chloromethoxy)-5-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chloromethoxy groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ions (NO2+), sulfonium ions (SO3H+), or halogens (Cl2, Br2).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or sulfur trioxide (SO3) for sulfonation.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with amine, thiol, or alkoxy groups.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or halogenated benzene derivatives.
Applications De Recherche Scientifique
1-Bromo-3-(chloromethoxy)-5-fluorobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique electronic, optical, or mechanical properties.
Biological Studies: Employed in the study of biochemical pathways and interactions, particularly those involving halogenated aromatic compounds.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(chloromethoxy)-5-fluorobenzene depends on its specific application
Covalent Bond Formation: The bromine and chloromethoxy groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules.
Hydrophobic Interactions: The benzene ring can engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
Electrostatic Interactions: The fluorine atom can participate in electrostatic interactions with positively charged residues or ions.
Comparaison Avec Des Composés Similaires
1-Bromo-3-(chloromethoxy)-5-fluorobenzene can be compared with other halogenated benzene derivatives:
1-Bromo-3-chlorobenzene: Lacks the chloromethoxy and fluorine groups, making it less versatile in certain synthetic applications.
1-Bromo-3-fluorobenzene: Lacks the chloromethoxy group, which can limit its reactivity in nucleophilic substitution reactions.
1-Chloro-3-(chloromethoxy)-5-fluorobenzene: Similar structure but with chlorine instead of bromine, which can affect its reactivity and interaction with biological targets.
The unique combination of bromine, chloromethoxy, and fluorine substituents in this compound provides it with distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H5BrClFO |
|---|---|
Poids moléculaire |
239.47 g/mol |
Nom IUPAC |
1-bromo-3-(chloromethoxy)-5-fluorobenzene |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-6(10)3-7(2-5)11-4-9/h1-3H,4H2 |
Clé InChI |
GHHTWEBZHAKHNB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)Br)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7'-Ethyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13186460.png)
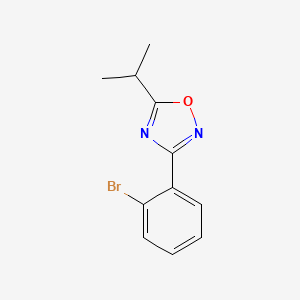
amine](/img/structure/B13186479.png)
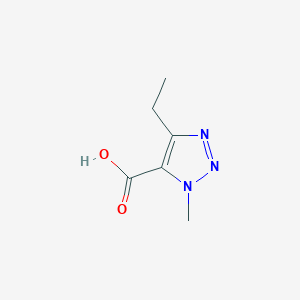

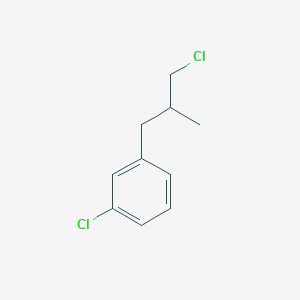
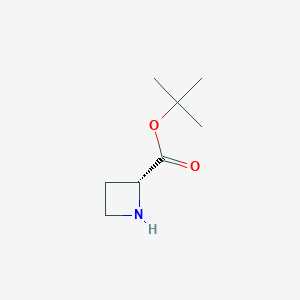

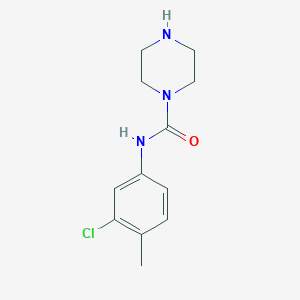
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13186518.png)
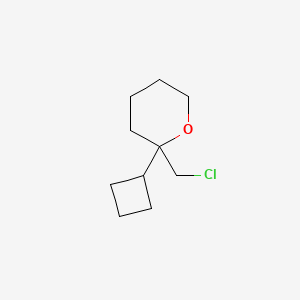
![2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol](/img/structure/B13186531.png)

